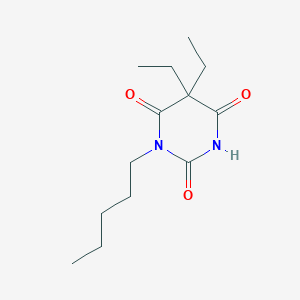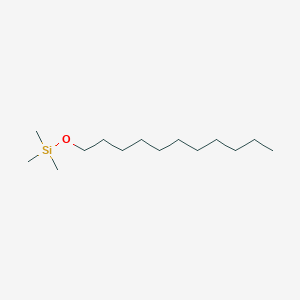
1-Trimethylsilyloxyundecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Trimethylsilyloxyundecane, also known as TMSU, is an organic compound that belongs to the class of silyl ethers. It is a colorless liquid that is used as a reagent in various chemical reactions. TMSU is a versatile compound that has many applications in scientific research, particularly in the fields of organic chemistry and biochemistry.
Aplicaciones Científicas De Investigación
1-Trimethylsilyloxyundecane is widely used in scientific research as a protecting group for alcohols. It is particularly useful for the protection of primary alcohols, which are often difficult to protect using other methods. 1-Trimethylsilyloxyundecane can be easily removed using mild conditions, such as treatment with aqueous acid or fluoride ion. This makes it a valuable tool for the synthesis of complex organic molecules, such as natural products, pharmaceuticals, and biologically active compounds.
Mecanismo De Acción
The mechanism of action of 1-Trimethylsilyloxyundecane involves the formation of a covalent bond between the oxygen atom of the alcohol and the silicon atom of the TMS group. This protects the alcohol from unwanted reactions during subsequent chemical transformations. The TMS group is easily removed by hydrolysis, which restores the original alcohol functionality.
Efectos Bioquímicos Y Fisiológicos
1-Trimethylsilyloxyundecane has been shown to have minimal toxicity and is generally considered safe for use in laboratory experiments. It is metabolized by the liver and excreted in the urine. 1-Trimethylsilyloxyundecane does not have any known physiological effects in humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 1-Trimethylsilyloxyundecane as a protecting group is its ease of removal under mild conditions. This allows for the synthesis of complex molecules without the need for harsh or toxic reagents. 1-Trimethylsilyloxyundecane is also compatible with a wide range of functional groups, making it a versatile tool for organic synthesis.
One limitation of using 1-Trimethylsilyloxyundecane is its relatively low stability under acidic or basic conditions. This can lead to unwanted side reactions or premature removal of the protecting group. 1-Trimethylsilyloxyundecane is also not suitable for the protection of secondary or tertiary alcohols, which require more selective protecting groups.
Direcciones Futuras
There are several future directions for the use of 1-Trimethylsilyloxyundecane in scientific research. One area of interest is the development of new synthetic methods that utilize 1-Trimethylsilyloxyundecane as a protecting group. Another area of focus is the application of 1-Trimethylsilyloxyundecane in the synthesis of natural products and pharmaceuticals. Additionally, there is potential for the use of 1-Trimethylsilyloxyundecane in the development of new materials, such as polymers and coatings. Overall, 1-Trimethylsilyloxyundecane is a valuable tool for organic synthesis and has many potential applications in scientific research.
Métodos De Síntesis
1-Trimethylsilyloxyundecane is synthesized by the reaction of 1-undecanol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to 1-Trimethylsilyloxyundecane by the addition of water. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation or other unwanted side reactions.
Propiedades
Número CAS |
17957-64-1 |
|---|---|
Nombre del producto |
1-Trimethylsilyloxyundecane |
Fórmula molecular |
C14H32OSi |
Peso molecular |
244.49 g/mol |
Nombre IUPAC |
trimethyl(undecoxy)silane |
InChI |
InChI=1S/C14H32OSi/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4/h5-14H2,1-4H3 |
Clave InChI |
GPDMSFNJTHJXAZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCO[Si](C)(C)C |
SMILES canónico |
CCCCCCCCCCCO[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B99744.png)
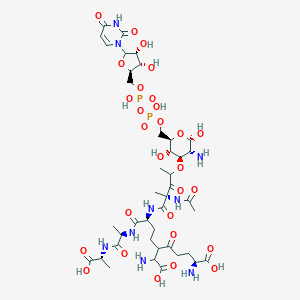
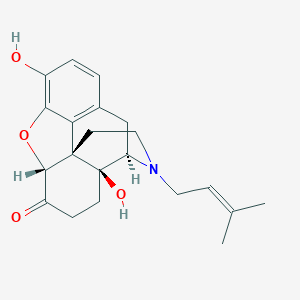
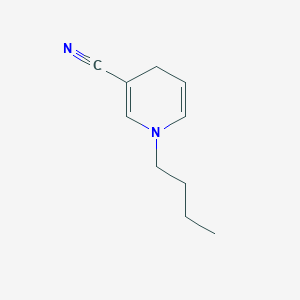
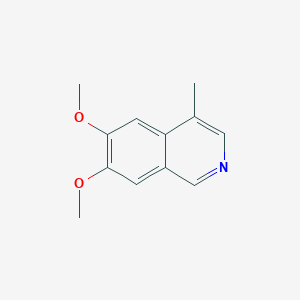
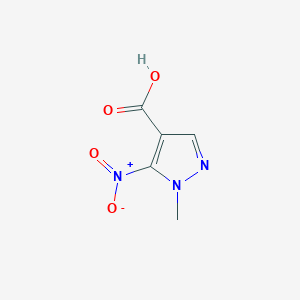
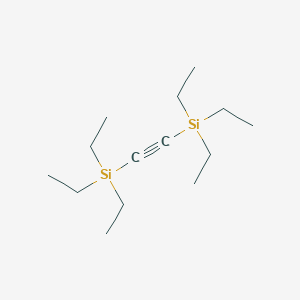
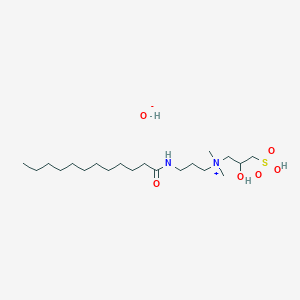
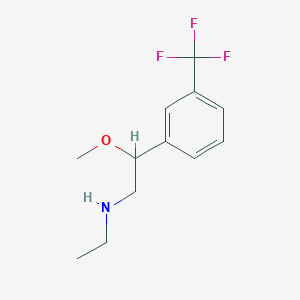
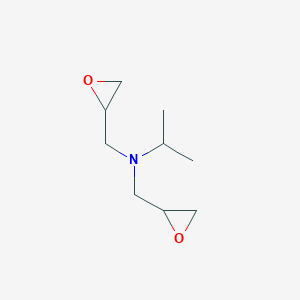
![(5S,9R,10S,13S)-10,13-Dimethyl-2,4,5,6,7,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B99763.png)
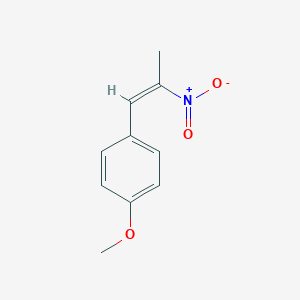
![3,8-Diazabicyclo[3.2.1]octane-3-ethanol, 8-methyl-](/img/structure/B99766.png)
